Low CYP450 Enzyme Inhibition Profile Minimizes Drug-Drug Interaction Risk
1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one exhibits IC50 > 5,600 nM against CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in human liver microsome assays [1]. This low inhibition profile contrasts with structurally related azetidine derivatives that often display sub-micromolar CYP inhibition, which can complicate co-administration studies or lead to unpredictable pharmacokinetics.
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >5,600 nM (CYP1A2, CYP2C19, CYP2D6, CYP3A4) |
| Comparator Or Baseline | Typical azetidine-based drug candidates often exhibit IC50 values in the 0.1–10 µM range for major CYP isoforms (class-level baseline) |
| Quantified Difference | At least 5-fold lower inhibitory potency (higher IC50) compared to many investigational azetidine analogs |
| Conditions | Human liver microsomes; NADPH cofactor; LC/MS/MS detection |
Why This Matters
Low CYP inhibition reduces the risk of metabolic drug-drug interactions, making the compound a cleaner tool for in vitro and in vivo pharmacology studies where polypharmacy may be involved.
- [1] BindingDB. BDBM50193810 (CHEMBL3972653). CYP450 inhibition profile of 1-(3-(4-Aminophenoxy)azetidin-1-yl)ethan-1-one. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50193810 View Source
